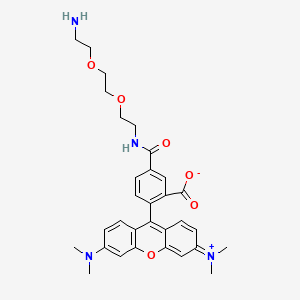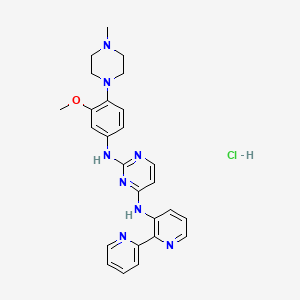
(S)-O-Methylencecalinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-O-Methylencecalinol is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered interest due to its biological activities and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-O-Methylencecalinol typically involves several steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This is achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the methyl group: This step involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (S)-O-Methylencecalinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
(S)-O-Methylencecalinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-O-Methylencecalinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparación Con Compuestos Similares
(S)-O-Methylencecalinol can be compared with other similar compounds, such as:
®-O-Methylencecalinol: The enantiomer of this compound, which may have different biological activities.
Methylencecalinol: The non-methylated form, which lacks the methyl group and may exhibit different chemical properties.
Other plant-derived compounds: Such as flavonoids and terpenoids, which share similar structural features and biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its chemical reactivity and biological effects.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
7-methoxy-6-[(1S)-1-methoxyethyl]-2,2-dimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-10(16-4)12-8-11-6-7-15(2,3)18-13(11)9-14(12)17-5/h6-10H,1-5H3/t10-/m0/s1 |
Clave InChI |
KIDINSSIUWCEBX-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
SMILES canónico |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)




